molecular formula C19H18N4O2 B4504037 N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4504037
M. Wt: 334.4 g/mol
InChI Key: GMMLJFLGJOZPAC-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a benzimidazole core linked via an amide bond to a pyrrolidine ring substituted with a benzyl group and a ketone moiety. This structure combines pharmacologically relevant motifs:

  • Benzimidazole: Known for its role in medicinal chemistry, particularly in antiparasitic, antimicrobial, and anticancer agents .
  • Pyrrolidine: A five-membered ring common in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity .

The compound’s synthesis typically involves multi-step reactions, including amide coupling between benzimidazole-2-amine derivatives and activated pyrrolidine carboxylic acids. Structural characterization employs techniques like NMR, X-ray crystallography, and mass spectrometry .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-10-14(12-23(17)11-13-6-2-1-3-7-13)18(25)22-19-20-15-8-4-5-9-16(15)21-19/h1-9,14H,10-12H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMLJFLGJOZPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate amines and carboxylic acids. One common method involves the reaction of 1,2-phenylenediamine with benzylamine and a suitable carboxylic acid under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times . Additionally, the use of automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide has been studied for its diverse biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The benzimidazole moiety is particularly noted for its role as an anthelmintic agent.

Anticancer Properties

Research indicates that this compound induces cytotoxicity in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It acts as an allosteric activator of glucokinase, which is crucial in glucose metabolism, potentially offering therapeutic avenues for metabolic disorders and cancer treatment.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Research Applications

This compound has several scientific research applications:

Application AreaDescription
Medicinal Chemistry Investigated as a lead compound for developing new drugs targeting various diseases.
Biological Research Explored for its potential as an antimicrobial and antiviral agent.
Industrial Chemistry Used in the development of new materials and as a catalyst in organic reactions.

Anticancer Activity

A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis.

Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound can also bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity References
N-(1H-Benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide (Target) Benzyl-pyrrolidine + benzimidazole Hypothesized anti-inflammatory, anticancer (structural analogy to benzimidazoles)
1-(2-Bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide Bromophenyl substituent instead of benzyl Enhanced reactivity for electrophilic substitution; potential kinase inhibition
N-(1H-Benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide Furan-pyrazole hybrid replaces pyrrolidine Antimicrobial activity (MIC: 8 µg/mL against S. aureus)
N-Benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide Phenyl instead of benzimidazole Moderate COX-2 inhibition (IC₅₀: 12 µM)
1-(4-Chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide Oxadiazole and chlorophenyl groups Anticancer activity (IC₅₀: 5.2 µM on HeLa cells)
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) Simplified structure lacking pyrrolidine PPARγ agonism; reduces morphine-induced hyperalgesia (ED₅₀: 10 mg/kg)

Key Insights:

Structural Impact on Reactivity :

  • The bromophenyl analog () exhibits higher electrophilic reactivity due to bromine’s electron-withdrawing effects, making it suitable for covalent drug design .
  • The benzyl group in the target compound enhances membrane permeability compared to phenyl or oxadiazole derivatives .

Biological Activity Trends: Antimicrobial Activity: Pyrazole-furan analogs () outperform pyrrolidine-benzimidazole hybrids, likely due to improved bacterial membrane interaction . Anti-Inflammatory Potential: Benzimidazole derivatives like B1 () show PPARγ-mediated analgesic effects, suggesting a shared pathway for the target compound . Anticancer Efficacy: Oxadiazole-containing derivatives () demonstrate higher cytotoxicity than benzyl-pyrrolidine analogs, possibly due to DNA intercalation .

Synthetic Complexity :

  • The target compound requires advanced coupling techniques (e.g., HATU-mediated amidation) compared to simpler benzimidazole derivatives .
  • Bromophenyl and oxadiazole analogs involve additional steps like Suzuki coupling or cyclization reactions .

Biological Activity

N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound recognized for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a pyrrolidine ring, contributing to its unique biological profile. Its molecular formula is C21H22N4O2C_{21}H_{22}N_{4}O_{2} with a molecular weight of approximately 362.4 g/mol. The presence of the benzimidazole moiety is significant, as it is associated with various biological activities, including antimicrobial and anticancer effects.

Interaction with Enzymes

This compound acts as an allosteric activator of glucokinase, an enzyme crucial for glucose metabolism. This interaction enhances glucokinase activity, promoting cellular glucose uptake and metabolism.

Cytotoxic Effects on Cancer Cells

Research indicates that this compound induces cytotoxicity in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been shown to affect various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits antibacterial and antifungal properties similar to other benzimidazoles .
Anticancer Induces apoptosis in cancer cells through microtubule disruption .
Antiinflammatory Potentially reduces inflammation through modulation of cellular pathways .
Antiviral Some derivatives show activity against viral infections, although specific data on this compound is limited .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in multiple cancer cell lines, suggesting a promising anticancer profile .
  • Topoisomerase Inhibition :
    • Benzimidazole derivatives have been shown to interfere with DNA topoisomerases, which are crucial for DNA replication and repair. This mechanism may contribute to their anticancer effects, as inhibiting these enzymes can lead to increased DNA damage in rapidly dividing cells .
  • Structure-Activity Relationship (SAR) :
    • Recent reviews have highlighted the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives. Variations at specific positions on the benzimidazole ring can significantly influence their pharmacological profiles, indicating that further optimization of this compound may yield even more potent analogs .

Q & A

Basic Question: What are the recommended synthetic routes for N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide, and how can reaction yields be optimized?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrrolidine-3-carboxamide core via cyclization of a substituted glutaric acid derivative under acidic conditions (e.g., trifluoroacetic acid).
  • Step 2: Introduction of the benzyl group via nucleophilic substitution or coupling reactions using benzyl halides or benzyl alcohols.
  • Step 3: Functionalization with the benzimidazole moiety through amide coupling (e.g., using HATU or EDCI as coupling agents).

Optimization Tips:

  • Use TLC and NMR to monitor intermediate purity .
  • Adjust solvent polarity (e.g., DMF for solubility vs. DCM for precipitation) to improve yield .
  • Optimize temperature (e.g., 0–5°C for coupling reactions to minimize side products) .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR: Verify proton environments (e.g., benzyl CH2 at δ 4.5–5.0 ppm, pyrrolidine carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

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